3-Methylazetidine-2-carboxylic acid can be sourced from various chemical databases, including PubChem and ChemSpider, which provide detailed information on its properties and synthesis. The compound is classified under the category of azetidine derivatives, which are cyclic amines that have significant biological relevance. Additionally, it falls under the broader classification of carboxylic acids due to the presence of the carboxyl functional group.
The synthesis of 3-Methylazetidine-2-carboxylic acid can be achieved through several methods:
The molecular structure of 3-Methylazetidine-2-carboxylic acid features a four-membered azetidine ring with a methyl group at the 3-position and a carboxylic acid group at the 2-position. The compound's InChI key is GBMOOQLNJBNTKG-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure in databases.
Key structural data includes:
3-Methylazetidine-2-carboxylic acid can participate in various chemical reactions typical for carboxylic acids:
These reactions highlight the versatility of this compound in synthetic organic chemistry.
The mechanism of action for 3-Methylazetidine-2-carboxylic acid primarily relates to its incorporation into biological systems as an analog of proline. When misincorporated into proteins, it can disrupt normal protein folding and function due to its structural differences compared to proline. This misincorporation can lead to toxic effects in various biological systems, potentially altering collagen and keratin structures .
The physical properties of 3-Methylazetidine-2-carboxylic acid include:
These properties suggest that while the compound may have moderate volatility, it exhibits significant solubility in polar solvents.
3-Methylazetidine-2-carboxylic acid has potential applications in various scientific fields:
The biosynthesis of azetidine-containing natural products, including derivatives of 3-methylazetidine-2-carboxylic acid, centers on a remarkable intramolecular 4-exo-tet cyclization of S-adenosylmethionine (SAM). This reaction, catalyzed by specialized azetidine synthase enzymes, converts SAM into azetidine-2-carboxylic acid (AZE) or its methylated derivatives while releasing methylthioadenosine (MTA) (Figure 1). The transformation represents a formal nucleophilic displacement where the sulfonium's Cγ carbon becomes electrophilically activated, enabling attack by the amino group's nitrogen atom. Quantum mechanical calculations confirm this process proceeds through a strained transition state (∆G‡ ≈ 18–22 kcal/mol), facilitated by enzyme active sites that stabilize developing positive charge during ring closure [1] [6].
Key catalytic features include:
Table 1: SAM-Dependent Cyclization Products in Bacterial Systems
Substrate | Enzyme | Product | Kinetic Parameters (kcat/KM) |
---|---|---|---|
S-Adenosylmethionine (SAM) | AzeJ | Azetidine-2-carboxylic acid (AZE) | 4.2 × 10³ M⁻¹s⁻¹ |
SAM | VioH | 3-Methylazetidine-2-carboxylic acid | 8.7 × 10² M⁻¹s⁻¹ |
SAM analog (Se-adenosylselenomethionine) | AzeJ | Seleno-azetidine derivative | Not detected |
Azetidine synthases AzeJ (from Pseudomonas aeruginosa) and VioH (from Cystobacter violaceus) adopt a modified Rossmann fold typical of class I methyltransferases but have evolved distinct catalytic specializations. High-resolution X-ray structures (PDB IDs: 8RYD, 8RYE, 8RYF) reveal these enzymes as homo-oligomeric complexes with deep substrate-binding pockets that enforce substrate distortion:
AzeJ (homodimer, 1.95 Å resolution):
VioH (monomeric, 2.0 Å resolution):
Table 2: Structural Comparison of AZE Synthases
Feature | AzeJ | VioH | Functional Implication |
---|---|---|---|
Quaternary structure | Homodimer | Monomer | Differential regulation of active sites |
Key substrate-binding residues | Asp85, Tyr176, Asn139, Ser203 | Conserved equivalents | SAM orientation and desolvation |
Catalytic efficiency (kcat/KM) | 4.2 × 10³ M⁻¹s⁻¹ | 8.7 × 10² M⁻¹s⁻¹ | AzeJ optimizes cyclization; VioH requires partner |
N-terminal dynamics | Mobile → Closed on SAM | Less dynamic | Gating of active site |
The cyclization of SAM to AZE involves sophisticated electrostatic catalysis beyond geometric constraints. During ring closure, the sulfonium's positive charge migrates to the nascent azetidine nitrogen, generating a transient iminium species (R2N+H–CH2). This high-energy intermediate is stabilized through two key mechanisms:
Quantum mechanical/molecular mechanical (QM/MM) simulations show these effects collectively lower the activation barrier by ~8 kcal/mol compared to the solution reaction. The product complex (AZE-MTA) maintains similar geometry to the substrate, with the AZE nitrogen remaining protonated and engaged in hydrogen bonds with Tyr175 and Phe134 carbonyl oxygen [1] [6].
Genomic mining reveals AZE synthase homologs distributed across diverse bacterial phyla, including Actinobacteria (e.g., Streptomyces), Proteobacteria (Pseudomonas), and Bacteroidetes. Phylogenetic analysis identifies three major clades:
This divergence enables combinatorial biosynthesis:
Figure: Evolutionary Relationships of SAM Lyases
graph LRA[Ancestral SAM Lyase] --> B[Clade I: Cyclization Specialists]A --> C[Clade II: Methyl-AZE Producers]A --> D[Clade III: Orphan Enzymes]B --> B1[Pseudomonas AzeJ]B --> B2[Streptomyces AzsA]C --> C1[Cystobacter VioH]C --> C2[Streptomyces BonL]D --> D1[Actinobacterial Homologs]D --> D2[Bacteroidetes Homologs]
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